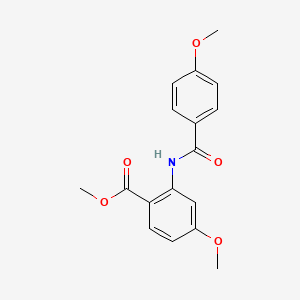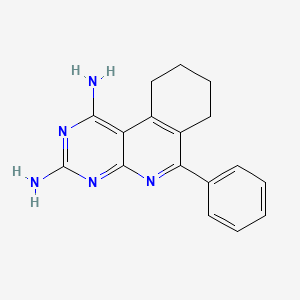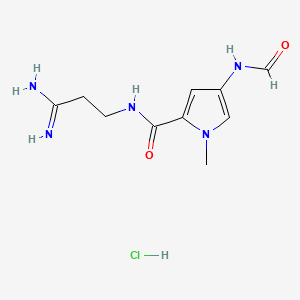
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride is a complex organic compound with a unique structure that includes a pyrrole ring, carboxamide group, and various functional groups
準備方法
The synthesis of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The synthetic routes typically involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Functionalization: The introduction of the carboxamide, amino, and formylamino groups requires specific reagents and conditions. For example, the carboxamide group can be introduced using carboxylic acid derivatives, while the amino group can be added through reductive amination.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
化学反応の分析
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, and gene expression.
類似化合物との比較
1H-Pyrrole-2-carboxamide, N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methyl-, monohydrochloride can be compared with other similar compounds, such as:
Pyrrole-2-carboxamide: A simpler compound with a similar core structure but lacking additional functional groups.
N-(3-amino-3-iminopropyl)-4-(formylamino)-1-methylpyrrole: A related compound with similar functional groups but different structural arrangement.
Uniqueness: The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
特性
CAS番号 |
23999-79-3 |
|---|---|
分子式 |
C10H16ClN5O2 |
分子量 |
273.72 g/mol |
IUPAC名 |
N-(3-amino-3-iminopropyl)-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H15N5O2.ClH/c1-15-5-7(14-6-16)4-8(15)10(17)13-3-2-9(11)12;/h4-6H,2-3H2,1H3,(H3,11,12)(H,13,17)(H,14,16);1H |
InChIキー |
VQGRFPOPKQUSTQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)NC=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


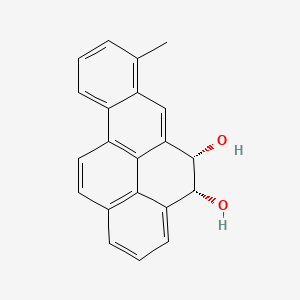
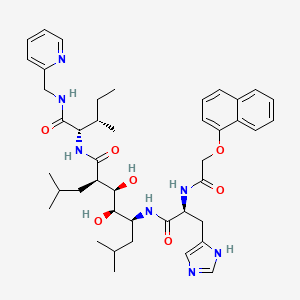
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
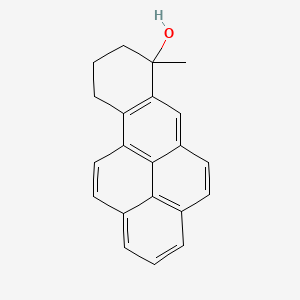
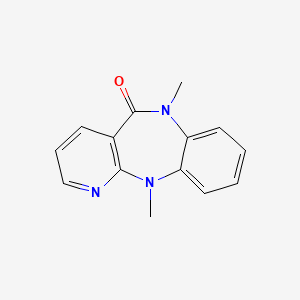


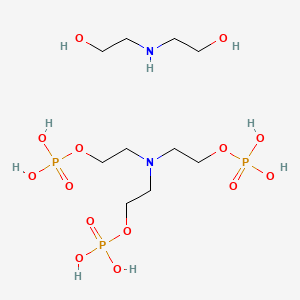
![9-methyl-2-propyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12800725.png)
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

![5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12800736.png)
